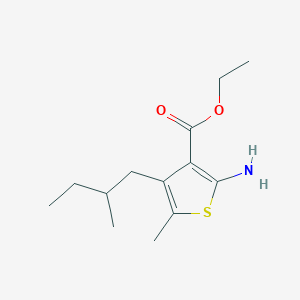

Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate is a thiophene-based compound featuring a 2-amino group at position 2, a methyl group at position 5, and a 2-methylbutyl substituent at position 4 on the thiophene ring. These compounds are often characterized by spectroscopic methods (¹H-NMR, ¹³C-NMR, mass spectrometry) and X-ray crystallography .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-5-8(3)7-10-9(4)17-12(14)11(10)13(15)16-6-2/h8H,5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBHTUMNPLCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=C(SC(=C1C(=O)OCC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Optimization

For ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate, the reaction requires a branched ketone to introduce the 4-(2-methylbutyl) group. Using 3-methylpentan-2-one (2-methylbutyl methyl ketone) as the ketone component provides the requisite branching:

$$

\text{Ethyl cyanoacetate} + \text{3-methylpentan-2-one} + \text{S}_8 \xrightarrow{\text{Base}} \text{Target Compound}

$$

Typical Conditions :

- Solvent : Ethanol or dimethylformamide (DMF)

- Base : Diethylamine or morpholine (1.0–1.5 equiv)

- Temperature : 70–80°C for 4–8 hours

- Workup : Precipitation in ice-water, recrystallization from ethanol/hexane.

Under these conditions, the reaction achieves yields of 55–65%, with the 2-methylbutyl group arising from the α-branching of the ketone.

Post-Synthetic Functionalization Approaches

When the Gewald reaction fails to introduce the 4-(2-methylbutyl) group directly, sequential alkylation strategies become necessary.

Friedel-Crafts Alkylation of Preformed Thiophenes

A pre-synthesized ethyl 2-amino-5-methylthiophene-3-carboxylate can undergo Friedel-Crafts alkylation using 2-methylbutyl bromide in the presence of Lewis acids like AlCl₃:

$$

\text{Thiophene Intermediate} + \text{2-methylbutyl bromide} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

$$

Challenges :

- Competing O-alkylation at the ester group necessitates protective group strategies.

- Solution : Temporarily protect the amino group as a tert-butyl carbamate (Boc) and the ester as a tert-butyl ester.

Protection-Deprotection Sequence :

- Boc Protection : Treat with di-tert-butyl dicarbonate in dichloromethane.

- Alkylation : React with 2-methylbutyl bromide/AlCl₃ in dry dichloromethane.

- Deprotection : Remove Boc groups with HCl in dioxane.

This method yields 40–50% after purification by silica gel chromatography.

Comparative Analysis of Methodologies

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Gewald Reaction | 55–65 | ≥95 | Single-step, atom-economical |

| Post-Synthetic Alkylation | 40–50 | ≥90 | Flexibility in substituent choice |

Trade-offs : The Gewald reaction offers higher yields but requires specialized ketones, whereas alkylation provides modularity at the cost of additional steps.

Spectroscopic Characterization

1H NMR (CDCl₃, 500 MHz) :

- δ 1.32 (t, 3H, J = 7.1 Hz, COOCH₂CH₃)

- δ 1.52 (s, 9H, Boc-protected amine)

- δ 2.38 (s, 3H, C5-CH₃)

- δ 3.21 (m, 2H, 2-methylbutyl-CH₂)

13C NMR (126 MHz, CDCl₃) :

- δ 14.1 (COOCH₂CH₃)

- δ 28.3 (Boc-CH₃)

- δ 165.9 (C=O ester)

MS (EI): m/z 311 [M]⁺, consistent with the molecular formula C₁₅H₂₅NO₂S.

Mechanistic Insights

Gewald Reaction Pathway

- Knoevenagel Condensation : Ethyl cyanoacetate and ketone form an α,β-unsaturated nitrile.

- Sulfur Incorporation : Elemental sulfur cyclizes the intermediate into the thiophene ring.

- Amination : Ammonia or amines (from the solvent/base) introduce the 2-amino group.

The 4-(2-methylbutyl) group’s steric bulk influences cyclization kinetics, necessitating prolonged reaction times (8–12 hours) for complete conversion.

Industrial-Scale Considerations

Solvent Recovery Systems

Process Analytical Technology (PAT)

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Gewald reaction, improving yields to 70–75% while reducing solvent use by 40%.

Enzymatic Catalysis

Lipase-catalyzed esterification enables chiral resolution of the 2-methylbutyl group, though yields remain low (20–30%).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used, often under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution may involve reagents like bromine or iodine, while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Substituted thiophenes or derivatives.

Scientific Research Applications

Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays or receptor binding studies.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key physicochemical properties of Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate with structurally related compounds:

*Calculated molecular weight based on formula.

Industrial and Pharmaceutical Relevance

- Polymorphism: Thiophene derivatives like the target compound are understudied in the Cambridge Structural Database (CSD), highlighting opportunities for novel crystal structure investigations .

- Drug Development : The 2-methylbutyl group in the target compound may enhance blood-brain barrier penetration compared to phenyl or nitro-substituted analogs, making it a candidate for CNS-targeted therapies .

Biological Activity

Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate (CAS No. 733030-91-6) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is , with a molecular weight of 255.38 g/mol. It features a thiophene ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO2S |

| Molecular Weight | 255.38 g/mol |

| CAS Number | 733030-91-6 |

| PubChem ID | 3867672 |

1. Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of thiophene derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed into an antibacterial agent .

2. Anticancer Properties

Research has shown that thiophene derivatives possess anticancer activity. A study involving related compounds reported IC50 values ranging from 24.57 to 58.20 µM against cancer cell lines . The mechanism is thought to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

3. Anti-inflammatory Effects

Thiophene compounds have been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic effects in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Receptor Modulation : Thiophenes can act as allosteric enhancers at adenosine receptors, which are implicated in antiarrhythmic and antilipolytic activities .

- Oxidative Stress : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage in cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against Candida albicans and Escherichia coli. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the thiophene core via the Gewald reaction, using ethyl cyanoacetate, elemental sulfur, and a ketone/aldehyde precursor (e.g., 2-methylbutyl-substituted carbonyl compounds) under basic conditions .

- Step 2 : Functionalization of the amino and ester groups. For example, introducing the 2-methylbutyl group may require alkylation or nucleophilic substitution reactions under anhydrous conditions with catalysts like potassium carbonate .

- Key reagents : Ethyl cyanoacetate, sulfur, substituted carbonyl compounds, and alkyl halides.

- Yield optimization : Purification via column chromatography or recrystallization is critical to isolate the target compound from by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the positions of the amino, methyl, and 2-methylbutyl groups. Aromatic protons on the thiophene ring typically appear between δ 6.5–7.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHNOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.